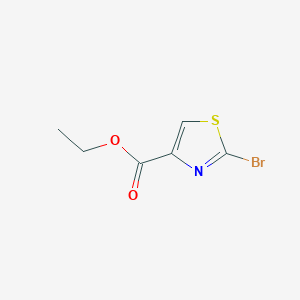

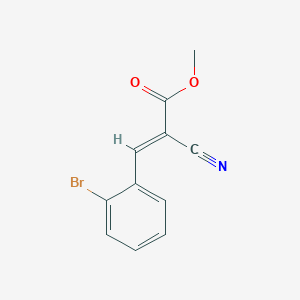

Methyl 2-cyano-3-(2-bromophenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La picodralazine est un vasodilatateur périphérique et un agent sympatholytique connu pour ses propriétés antihypertensives . Elle appartient à la classe des dérivés de l'hydrazinophtalazine et est principalement utilisée pour gérer l'hypertension artérielle en relaxant les vaisseaux sanguins et en réduisant la charge de travail du cœur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la picodralazine implique la réaction de dérivés de la phtalazine avec l'hydrazine. Le processus comprend généralement :

Formation du noyau phtalazine : Ceci est réalisé par la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Addition d'hydrazine : Le noyau phtalazine est ensuite mis à réagir avec l'hydrazine pour former la picodralazine.

Méthodes de production industrielle

La production industrielle de la picodralazine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Traitement par lots : De grandes quantités de réactifs sont mélangées et mises à réagir dans des réacteurs discontinus.

Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

La picodralazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La picodralazine peut être oxydée pour former divers dérivés oxydés.

Réduction : Elle peut être réduite dans des conditions spécifiques pour produire des formes réduites.

Substitution : La picodralazine peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Oxydation : Dérivés oxydés de la picodralazine.

Réduction : Formes réduites de la picodralazine.

Substitution : Dérivés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

La picodralazine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et la synthèse d'autres composés.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans la gestion de l'hypertension et d'autres affections cardiovasculaires.

Industrie : Utilisée dans le développement de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

La picodralazine exerce ses effets en ciblant les cellules musculaires lisses vasculaires. Elle agit en :

Inhibant l'activité nerveuse sympathique : Ceci conduit à une vasodilatation et à une diminution de la pression artérielle.

Bloquant les canaux calciques : Cela empêche l'influx de calcium dans les cellules, conduisant à la relaxation des vaisseaux sanguins.

Applications De Recherche Scientifique

Picodralazine has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

Biology: Studied for its effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects in managing hypertension and other cardiovascular conditions.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Picodralazine exerts its effects by targeting the vascular smooth muscle cells. It works by:

Inhibiting sympathetic nerve activity: This leads to vasodilation and reduced blood pressure.

Blocking calcium channels: This prevents calcium influx into the cells, leading to relaxation of the blood vessels.

Comparaison Avec Des Composés Similaires

Composés similaires

Hydralazine : Un autre dérivé de l'hydrazinophtalazine avec des propriétés antihypertensives similaires.

Minoxidil : Un vasodilatateur utilisé pour traiter l'hypertension artérielle et la perte de cheveux.

Diazoxide : Un ouvreur de canaux potassiques utilisé pour traiter l'hypertension aiguë.

Unicité de la picodralazine

La picodralazine est unique en raison de sa structure moléculaire spécifique, qui lui permet d'inhiber efficacement l'activité nerveuse sympathique et de bloquer les canaux calciques, offrant un double mécanisme d'action pour gérer l'hypertension .

Propriétés

Numéro CAS |

109460-96-0 |

|---|---|

Formule moléculaire |

C11H8BrNO2 |

Poids moléculaire |

266.09 g/mol |

Nom IUPAC |

methyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |

Clé InChI |

SSKFRKHFQPOMDS-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=CC1=CC=CC=C1Br)C#N |

SMILES isomérique |

COC(=O)/C(=C/C1=CC=CC=C1Br)/C#N |

SMILES canonique |

COC(=O)C(=CC1=CC=CC=C1Br)C#N |

Synonymes |

METHYL2-CYANO-3-(2-BROMOPHENYL)-ACRYLATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)

![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)

![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)